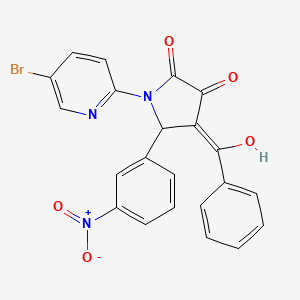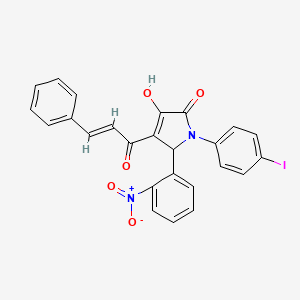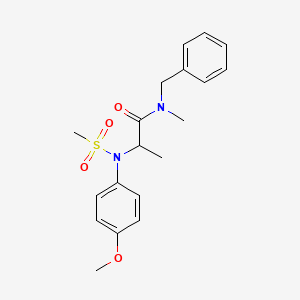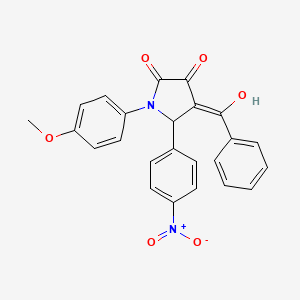![molecular formula C17H25N3O3 B3919248 N-cyclopentyl-N'-[2-(pyridin-3-yloxy)propyl]succinamide](/img/structure/B3919248.png)
N-cyclopentyl-N'-[2-(pyridin-3-yloxy)propyl]succinamide
Übersicht
Beschreibung
N-cyclopentyl-N'-[2-(pyridin-3-yloxy)propyl]succinamide, commonly known as CPPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPPS is a succinamide derivative that belongs to the family of selective orexin receptor antagonists. It has been found to have a significant impact on the central nervous system, and its mechanism of action has been the subject of extensive research.
Wirkmechanismus
CPPS acts as a selective orexin receptor antagonist. It binds to the orexin receptor and blocks the binding of orexin to the receptor. This leads to a decrease in wakefulness and an increase in sleep. The exact mechanism of action of CPPS is still being studied, but it is believed to involve the modulation of the GABAergic and glutamatergic neurotransmitter systems.
Biochemical and Physiological Effects:
CPPS has been found to have significant effects on the central nervous system. It has been shown to decrease wakefulness and increase sleep in animal models. It has also been found to have anxiolytic and antidepressant effects. CPPS has been studied for its potential use in treating sleep disorders, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
CPPS has several advantages for use in lab experiments. It is a selective orexin receptor antagonist, which allows for the study of the role of orexin in various physiological and behavioral processes. CPPS has also been found to have good pharmacokinetic properties, which make it suitable for use in animal models. However, one of the limitations of CPPS is that it has a short half-life, which can make it challenging to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of CPPS. One of the areas of research is the potential use of CPPS in treating sleep disorders such as insomnia and narcolepsy. Another area of research is the role of orexin in various physiological and behavioral processes. The development of new orexin receptor antagonists with improved pharmacokinetic properties is also an area of future research. Additionally, the potential use of CPPS in treating anxiety and depression is an area of interest for future research.
Conclusion:
In conclusion, CPPS is a succinamide derivative that has gained attention in the scientific community due to its potential applications in various fields. It is a selective orexin receptor antagonist that has been found to have significant effects on the central nervous system. CPPS has been studied for its potential use in treating sleep disorders, anxiety, and depression. The development of new orexin receptor antagonists with improved pharmacokinetic properties is an area of future research. Overall, CPPS has the potential to be a valuable tool for the study of orexin and its role in various physiological and behavioral processes.
Wissenschaftliche Forschungsanwendungen
CPPS has been found to have potential applications in various fields of scientific research. It has been extensively studied for its effects on the central nervous system, particularly its role as an orexin receptor antagonist. Orexin is a neuropeptide that plays a critical role in regulating wakefulness and sleep. CPPS has been found to block the orexin receptor, which leads to a decrease in wakefulness and an increase in sleep. This property of CPPS has been studied for its potential use in treating sleep disorders such as insomnia and narcolepsy.
Eigenschaften
IUPAC Name |
N'-cyclopentyl-N-(2-pyridin-3-yloxypropyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13(23-15-7-4-10-18-12-15)11-19-16(21)8-9-17(22)20-14-5-2-3-6-14/h4,7,10,12-14H,2-3,5-6,8-9,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIRNEIDZRVDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC(=O)NC1CCCC1)OC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-N'-[2-(pyridin-3-yloxy)propyl]succinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3919170.png)
![N-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3919185.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-oxo-2-(1-pyrrolidinyl)acetohydrazide](/img/structure/B3919193.png)



![N-(5-chloro-2-methylphenyl)-N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B3919224.png)
![N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-2-pyrazinamine](/img/structure/B3919237.png)
![[2-(4-fluorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B3919263.png)

![7-(4-isopropylbenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3919276.png)
![[3-(4-chlorobenzoyl)-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B3919282.png)

![ethyl 4-{[(2-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)(oxo)acetyl]amino}benzoate](/img/structure/B3919308.png)